molecular formula C11H12N2O B2896244 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol CAS No. 956806-16-9

1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol

Cat. No.: B2896244
CAS No.: 956806-16-9
M. Wt: 188.23
InChI Key: KQLMFQUYQFHRSI-UHFFFAOYSA-N
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Description

“1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in various studies. For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine . Another study described an efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1 H -pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction .

Scientific Research Applications

Pyrazole Analogue Applications

A study by Dago et al. (2018) focused on a series of (1R, 1S)-1[β-(phenylalkoxy)-(phenetyl)]-1H-pyrazolium hydrochlorides, including 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol. They found these compounds impacted endoplasmic reticulum (ER) Ca2+ release and store-operated Ca2+ entry (SOCE), making them potential candidates for immunological and neurological studies.

Cross-Coupling Reaction Studies

Arbačiauskienė et al. (2009) utilized 1-Phenyl-1H-pyrazol-3-ol, a related compound, in the preparation of various 1-phenyl-1H-pyrazole derivatives. These derivatives were achieved through Pd-catalyzed cross-coupling reactions, leading to functionally substituted 1-phenyl-1H-pyrazoles (Arbačiauskienė et al., 2009). Such research underscores the versatility of pyrazole derivatives in synthetic organic chemistry.

Structural Characterization and Analysis

Delgado et al. (2020) conducted a study on the pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, which shares a similar pyrazole structure. They used X-ray diffraction for structural characterization, revealing insights into intermolecular interactions and packing efficiencies in crystal structures (Delgado et al., 2020).

Synthesis and Spectral Correlations

Thirunarayanan and Sekar (2014) synthesized 1N-acetyl pyrazoles, including derivatives of 1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-ol. They explored the infrared spectral frequencies and NMR chemical shifts, which is crucial for understanding the electronic properties of these compounds (Thirunarayanan & Sekar, 2014).

Biological Activity Studies

Asegbeloyin et al. (2014) explored the biological activity of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes. These compounds showed potent in vitro cytotoxic activity against human leukemia cells, indicating the potential therapeutic applications of pyrazole derivatives (Asegbeloyin et al., 2014).

Properties

IUPAC Name

1-(4-pyrazol-1-ylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9(14)10-3-5-11(6-4-10)13-8-2-7-12-13/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLMFQUYQFHRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956806-16-9
Record name 1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol
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